molecular formula C20H18N4O2 B2583405 N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-05-4

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2583405
CAS No.: 2034202-05-4
M. Wt: 346.39
InChI Key: NABNUWLRYUOVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide-based compound intended for research applications. While specific biological data for this exact molecule is limited in public sources, its structural class is of significant interest in medicinal chemistry. Oxalamide derivatives are frequently investigated for their potential to modulate protein-protein interactions, and related compounds have been identified as potential inhibitors of oncogenic viral proteins. For instance, a very similar compound, N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, was highlighted in an in-silico screening as a candidate inhibitor of the HPV E6 oncoprotein, a key driver in HPV-associated cancers . This suggests potential research applications in virology and oncology for this class of molecules. The structural framework of this reagent, featuring a cyanophenyl group and a methyl-indole-ethyl chain, makes it a valuable building block for further structure-activity relationship (SAR) studies. Researchers can use this compound to probe biological targets, develop novel therapeutic leads, or as a reference standard in analytical chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-11-9-15-12-14(6-7-18(15)24)8-10-22-19(25)20(26)23-17-5-3-2-4-16(17)13-21/h2-7,9,11-12H,8,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABNUWLRYUOVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-(1-methyl-1H-indol-5-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or indole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Structural Differences

The compound’s 2-cyanophenyl and 1-methylindole substituents distinguish it from other oxalamides. Below is a comparative analysis with structurally related analogs:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings
Target Compound 2-cyanophenyl 2-(1-methylindol-5-yl)ethyl Not explicitly stated; indole moiety suggests CNS/pharmaceutical potential.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer; globally approved for food use (e.g., sauces, snacks).
BNM-III-170 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-... Vaccine adjuvant; enhances efficacy against immunodeficiency virus challenge.
Compound 22 (N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-cyanophenyl 4-methoxyphenethyl Synthetic intermediate; 23% yield, suggesting steric challenges in synthesis.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM); structurally similar to S335.

Functional and Metabolic Insights

  • Metabolism : Oxalamides with aromatic substituents (e.g., pyridyl or methoxybenzyl groups) are rapidly metabolized in rat hepatocytes without amide hydrolysis . The indole moiety in the target compound may undergo oxidative metabolism via CYP450 enzymes, differing from S336’s pyridyl-mediated pathways .
  • Toxicity: Structurally related compounds (e.g., S336) exhibit high NOEL values (100 mg/kg/day in rats), suggesting a favorable safety profile for oxalamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.